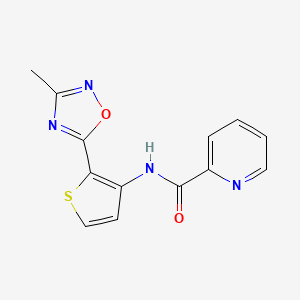![molecular formula C21H24N2O4 B2558366 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 941918-74-7](/img/structure/B2558366.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperidinyl group and methoxyphenyl groups, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, reducing thrombin generation . This leads to an indirect inhibition of platelet aggregation, thereby preventing thrombus formation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects lead to a decrease in thrombus formation, demonstrating its antithrombotic efficacy .
Biochemical Analysis
Biochemical Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has an inhibitory constant of 0.08 nM for human FXa, demonstrating greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
Although this compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of FXa, a key enzyme in the coagulation cascade .
Temporal Effects in Laboratory Settings
Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Dosage Effects in Animal Models
In animal models, this compound demonstrates antithrombotic efficacy without excessive increases in bleeding times, even when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Metabolic Pathways
The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar acetamide and phenoxy structures, often studied for their pharmacological activities.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)27-2)23-12-4-3-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJFZNOBFRYKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
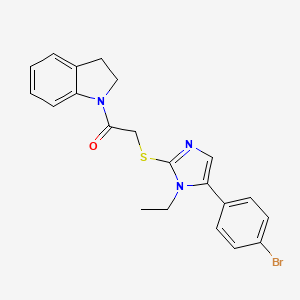
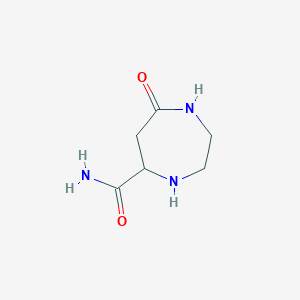
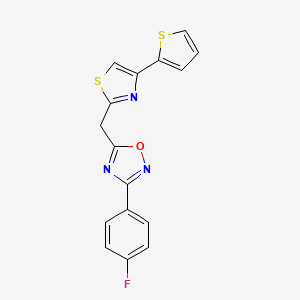
![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
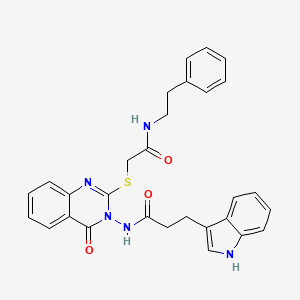
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)
